molecular formula C7H8ClN3 B13185397 2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile

2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile

Cat. No.: B13185397
M. Wt: 169.61 g/mol
InChI Key: RLCRJCOMAREMFX-UHFFFAOYSA-N
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Description

2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chloroethyl group and an acetonitrile group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalysts, such as erbium triflate, to facilitate the formation of highly substituted imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile is unique due to its specific structural features, such as the chloroethyl and acetonitrile groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

2-(2-chloro-3-ethylimidazol-4-yl)acetonitrile

InChI

InChI=1S/C7H8ClN3/c1-2-11-6(3-4-9)5-10-7(11)8/h5H,2-3H2,1H3

InChI Key

RLCRJCOMAREMFX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1Cl)CC#N

Origin of Product

United States

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